4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE
Overview
Description
4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE involves multiple steps. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . The reaction is typically carried out under conventional heating conditions in the presence of heteropolyacids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of catalysts like Fe-N,N′-bis(salicylidene)ethylenediamine.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield poly(2,6-difluoro-1,4-phenylene oxide) .
Scientific Research Applications
4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and have been studied for their biological activities.
Triazolothiadiazine Derivatives: Compounds with a triazolothiadiazine scaffold have shown diverse pharmacological properties.
Uniqueness
4-[(5-{[6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-FURYL)METHOXY]BENZONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-[[5-[(E)-[6-(2,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl]furan-2-yl]methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N5O2S/c1-14-28-29-24-31(14)30-23(20-9-4-16(25)10-21(20)26)22(34-24)11-18-7-8-19(33-18)13-32-17-5-2-15(12-27)3-6-17/h2-11H,13H2,1H3/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVBQBCIXAHOTQ-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C(=CC3=CC=C(O3)COC4=CC=C(C=C4)C#N)S2)C5=C(C=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(/C(=C\C3=CC=C(O3)COC4=CC=C(C=C4)C#N)/S2)C5=C(C=C(C=C5)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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